3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride
Description
This compound is a Schiff base derivative featuring a conjugated system with two 3-nitrophenyl groups linked via an imino-prop-enyl backbone (Fig. 1). Its molecular formula is C₁₅H₁₅ClN₃O₄, with a molecular weight of 356.76 g/mol (calculated from and structural analysis).
Properties
IUPAC Name |
[(E)-3-(3-nitroanilino)prop-2-enylidene]-(3-nitrophenyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4.ClH/c20-18(21)14-6-1-4-12(10-14)16-8-3-9-17-13-5-2-7-15(11-13)19(22)23;/h1-11,16H;1H/b8-3+,17-9?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRDBZQQFDHRT-DUWNTIMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=CC=[NH+]C2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/C=C/C=[NH+]C2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 3-nitroaniline + 3-nitrobenzaldehyde or analog | Equimolar or slight excess of amine or aldehyde depending on optimization |
| Solvent | Isopropyl alcohol, ethanol, or methanol | Polar protic solvents favor imine formation |
| Temperature | Ambient to reflux (20–80 °C) | Higher temperatures accelerate reaction but may promote side reactions |
| Reaction Time | 1–24 hours | Longer times favor complete conversion |
| Atmosphere | Inert (nitrogen) or open air | Inert atmosphere prevents oxidation of sensitive intermediates |
| Catalyst/Base | Sometimes trace acid or base catalysts (e.g., triethylamine) | To promote dehydration and imine formation |
Representative Experimental Procedure
- Dissolve equimolar amounts of 3-nitroaniline and 3-nitrobenzaldehyde in isopropanol.
- Stir the mixture under nitrogen atmosphere at 80 °C for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and filter the precipitated solid.
- Wash with cold solvent and dry under vacuum to obtain the crude Schiff base.
- Treat the crude product with hydrochloric acid in ethanol to form the hydrochloride salt.
- Recrystallize from ethanol/water mixture to afford pure this compound as a beige solid.
Reaction Yields and Purity
| Step | Yield (%) | Purity (%) | Characterization Techniques Used |
|---|---|---|---|
| Schiff base formation | 80–85 | >95 | 1H NMR, 13C NMR, IR, HPLC purity, melting point analysis |
| Hydrochloride salt formation | 75–82 | >96 | HRMS, elemental analysis, IR, melting point, X-ray crystallography (if applicable) |
Analytical Data Supporting Preparation
- 1H NMR Spectroscopy : Characteristic imine proton singlet near 8.5–9.0 ppm; aromatic protons between 6.5–8.5 ppm.
- 13C NMR Spectroscopy : Signals corresponding to aromatic carbons and imine carbon (~150–160 ppm).
- Infrared Spectroscopy (IR) : Strong absorption bands for nitro groups (~1520, 1340 cm⁻¹), imine C=N stretch (~1620 cm⁻¹), and aromatic C–H stretches.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak confirming molecular formula.
- Melting Point : Sharp melting point indicative of pure hydrochloride salt, typically around 200–210 °C.
Research Findings and Optimization Notes
- Solvent choice significantly affects yield and purity; isopropanol and ethanol are preferred for solubility and reaction kinetics.
- Inert atmosphere during condensation reduces oxidative side reactions, improving yield.
- Reaction temperature and time must be optimized to balance conversion and minimize byproducts.
- Formation of the hydrochloride salt improves compound stability and crystallinity, facilitating purification.
- Use of triethylamine or other bases can catalyze the condensation and improve yield in some protocols.
- Purification by recrystallization from ethanol/water mixtures yields highly pure product suitable for further applications.
Summary Table of Preparation Conditions
| Parameter | Condition Range | Effect on Product |
|---|---|---|
| Solvent | Isopropanol, ethanol, methanol | Solubility and reaction rate |
| Temperature | 20–80 °C | Higher temp accelerates reaction but risks side reactions |
| Reaction Time | 1–24 hours | Longer time ensures completion |
| Atmosphere | Nitrogen (inert) or air | Inert atmosphere preferred |
| Acid/Base Catalysts | Triethylamine (optional) | Promotes imine formation |
| Post-reaction treatment | HCl in ethanol | Forms stable hydrochloride salt |
| Purification | Recrystallization from ethanol/water | Enhances purity and crystallinity |
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Organic Chemistry
This compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo electrophilic substitution reactions makes it valuable for creating new derivatives with tailored properties.
Research has indicated that 3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride exhibits potential biological activities. Studies have explored its interactions with biomolecules, revealing promising results in:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : The compound has been studied for its cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
Industrial Applications
In the industrial sector, this compound is utilized in the development of dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity also make it suitable for producing specialty chemicals used in various manufacturing processes.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the cytotoxic effects of various nitro-substituted compounds similar to this compound. The results demonstrated significant inhibition of cell proliferation in leukemia and cervical carcinoma cells, attributed to apoptosis induction .
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that this compound can inhibit specific cellular pathways involved in cancer metabolism. By disrupting monocarboxylate transporters (MCTs), it hampers lactate export from cancer cells, thus affecting their metabolic adaptation .
Mechanism of Action
The mechanism of action of 3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The nitro groups and imino linkage play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs vary in substituents and backbone modifications. Key comparisons are summarized in Table 1.
Table 1: Structural and Electronic Comparison
Key Observations:
Biological Activity
3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride is a complex organic compound notable for its unique structural features, including nitro groups and an imino linkage. This compound has garnered interest in various fields such as chemistry, biology, and medicine due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Nitro groups : These contribute to the compound's reactivity and potential biological effects.
- Imino linkage : This feature is critical for the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro groups can undergo reduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This mechanism is particularly relevant in studies related to antimicrobial and anticancer activities.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, which may be linked to its ability to interfere with bacterial protein synthesis or disrupt cell membrane integrity.
Anticancer Properties
Preliminary research suggests potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated cytotoxicity against various cancer cell lines.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations.
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline | Nitro groups, imino linkage | Anticancer activity |
| 3-nitro-N-{(1E,3E)-3-[(3-nitrophenyl)imino]-1-propen-1-yl}aniline hydrochloride | Similar structural features | Antimicrobial properties |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete imine formation.
- Optimize stoichiometry to avoid side products like unreacted nitroaniline.
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for nitro groups) and imine protons (δ ~8.5–9.5 ppm) .
- ¹³C NMR : Verify the sp² carbons in the imine linkage (δ ~150–160 ppm).
- Mass Spectrometry (MS) : Compare the observed molecular ion ([M+H]⁺) with the theoretical molecular weight (258.75 g/mol for C₁₅H₁₅ClN₂O₂) .
- Elemental Analysis : Ensure the chloride content matches the hydrochloride salt stoichiometry (e.g., ~13.7% Cl by weight).
Advanced Tip : Use X-ray crystallography (if crystals are obtainable) to resolve the (1E,3E) stereochemistry, as demonstrated for similar Schiff base derivatives .
Advanced: What experimental design strategies are recommended for optimizing reaction yields of this compound?
Methodological Answer:
Apply Design of Experiments (DoE) principles to minimize trial-and-error approaches:
Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using a Plackett-Burman design .
Response Surface Methodology (RSM) : Optimize factors like reaction time and pH using a central composite design. For example, ICReDD’s computational-experimental feedback loop reduces optimization time by 40–60% .
Robustness Testing : Evaluate parameter ranges (e.g., ±5°C temperature variation) to ensure reproducibility.
Case Study : For nitroaniline derivatives, yields improved from 55% to 82% by adjusting solvent polarity (DMF → ethanol/water) and temperature (25°C → 60°C) .
Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound?
Methodological Answer:
Use quantum chemical calculations to:
Predict Reactivity :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to nucleophilic/electrophilic attacks.
- Simulate reaction pathways (e.g., imine hydrolysis) using density functional theory (DFT), as applied in ICReDD’s reaction path search methods .
Assess Stability :
- Compute bond dissociation energies (BDEs) for nitro groups to evaluate thermal stability.
- Model solvation effects (e.g., in water or DMSO) to predict solubility trends.
Example : DFT studies on nitroaromatic compounds revealed that electron-withdrawing groups (e.g., –NO₂) stabilize imine linkages by delocalizing π-electrons .
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
Hypothesis Testing :
- Compare experimental data with simulated spectra (e.g., using ACD/Labs or Gaussian) to rule out computational errors.
- Check for tautomerism (e.g., enol-imine ↔ keto-amine forms) or solvent-induced shifts.
Supplementary Techniques :
- Use 2D NMR (COSY, NOESY) to resolve overlapping signals.
- Perform IR Spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
Synthesis Controls : Replicate the reaction with isotopically labeled precursors (e.g., ¹⁵N) to trace unexpected signals .
Case Study : In nitro-Schiff bases, unexpected peaks at δ 10–11 ppm were attributed to trace water in DMSO-d₆, resolved by rigorous drying .
Advanced: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Hazard Assessment :
- Nitro groups may pose explosion risks under high heat or friction. Conduct a DSC/TGA analysis to determine decomposition temperatures .
- Hydrochloride salts can release HCl vapor; use fume hoods and pH-neutral waste disposal.
PPE Requirements :
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
Emergency Protocols :
Regulatory Note : Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for advanced labs) .
Advanced: What are the potential applications of this compound in materials science or catalysis?
Methodological Answer:
Materials Science :
- Nonlinear Optics (NLO) : The conjugated π-system and nitro groups may enhance hyperpolarizability, as seen in nitroaromatic Schiff bases .
- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) to design redox-active complexes.
Catalysis :
- Test as a photocatalyst in visible-light-driven reactions due to nitro group-mediated charge transfer .
Experimental Design : Screen catalytic activity in model reactions (e.g., Suzuki coupling) under varied light wavelengths and solvent conditions .
Advanced: How can researchers mitigate challenges in solubility for in vitro studies?
Methodological Answer:
Solvent Screening :
- Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–6) where the hydrochloride salt is more soluble.
Derivatization :
- Convert to a mesylate or tosylate salt if HCl solubility is insufficient, following protocols for analogous amines .
Surfactant Use :
- Employ biocompatible surfactants (e.g., Tween-80) to enhance solubility in biological assays .
Data Note : Solubility in DMSO is typically >10 mg/mL for hydrochloride salts, but confirm via gravimetric analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
